molecular formula C7H16N2O2S B12437378 Sulfamide, N-cyclohexyl-N'-methyl- CAS No. 26120-13-8

Sulfamide, N-cyclohexyl-N'-methyl-

Cat. No.: B12437378
CAS No.: 26120-13-8
M. Wt: 192.28 g/mol
InChI Key: ZUIXLTHNGZTCBH-UHFFFAOYSA-N
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Description

Sulfamide, N-cyclohexyl-N'-methyl- (CAS: 76876-21-6) is a sulfamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a methyl group to the adjacent nitrogen within the sulfamide scaffold. Its molecular formula is C₂₄H₃₇N₅O₄S, and its structure includes a piperidinyl-phthalazinyl moiety, which contributes to its three-dimensional complexity . This compound exemplifies the structural diversity achievable with sulfamide chemistry, where substitutions on the nitrogen atoms modulate physicochemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamide, N-cyclohexyl-N’-methyl- typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of a sulfonyl chloride with N-cyclohexyl-N’-methylamine in the presence of a base like pyridine can yield the desired sulfonamide . This method is advantageous as it avoids additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N-cyclohexyl-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted sulfonamides .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
Sulfamide compounds have been traditionally recognized for their antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Notably, sulfanilamide and its derivatives have been utilized in treating bacterial infections, including urinary tract infections and respiratory tract infections .

1.2 Enzyme Inhibition
Recent studies have identified sulfamide derivatives as potential inhibitors of various enzymes. Specifically, they exhibit inhibitory activity against carbonic anhydrase, an enzyme involved in numerous physiological processes such as acid-base balance and respiration. This inhibition has therapeutic implications for conditions like glaucoma and epilepsy .

1.3 Anti-HIV Activity
Some sulfonamide derivatives have shown promising anti-HIV activity. For instance, a study highlighted that certain heterocyclic sulfonamides displayed significant inhibition against HIV at micromolar concentrations, suggesting their potential as antiviral agents .

Applications in Organic Synthesis

2.1 Synthesis of Functionalized Sulfonamides
Sulfamide compounds are utilized in organic synthesis due to their unique reactivity patterns. They can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ability to introduce functional groups through sulfenylation reactions makes them valuable in synthetic chemistry .

2.2 Protective Groups in Peptide Synthesis
In peptide synthesis, sulfamides can act as protective groups due to the lability of the S–N bond. This allows for selective modifications during the synthesis process without affecting other functional groups present in the molecule .

Case Study 1: Enzyme Inhibition

A series of sulfamide derivatives were synthesized and evaluated for their inhibitory effects on dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). The results indicated that several compounds exhibited low micromolar inhibition, marking them as potential leads for drug development against related diseases .

Case Study 2: Antiviral Activity

In a study assessing the antiviral properties of various sulfamide derivatives against HIV, compounds were screened for their ability to inhibit viral replication in cell cultures. Results showed that certain compounds had IC50 values in the range of 75-100 µM, demonstrating their potential as candidates for further development in HIV therapy .

Data Tables

Application Description References
Antimicrobial ActivityInhibits bacterial growth by disrupting folic acid synthesis
Enzyme InhibitionInhibits carbonic anhydrase; potential treatments for glaucoma and epilepsy
Anti-HIV ActivityExhibits significant inhibition against HIV at micromolar concentrations
Organic SynthesisUsed as intermediates and protective groups in complex organic syntheses

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Structural Comparison

The activity of sulfamide derivatives is highly sensitive to substituent groups. Below is a structural comparison of N-cyclohexyl-N'-methyl-sulfamide with analogous compounds:

Compound Substituents (N1/N2) Key Structural Features Biological Activity
N-cyclohexyl-N'-methyl- Cyclohexyl / Methyl Piperidinyl-phthalazinyl moiety Not explicitly reported (structural analog)
JNJ-26489112 Chlorodihydrobenzodioxinyl Benzodioxane ring Broad-spectrum anticonvulsant (Na⁺/Ca²⁺ channel modulation)
Acyclic sulfamide (e.g., 6a–d) m-Phenoxybenzyl / Amino acid-derived Flexible backbone with aromatic groups Norovirus inhibition (EC₅₀: 0.5–5 µM)
N,N-Dimethyl-N'-phenyl- Phenyl / Dimethyl Aromatic substitution Enzyme inhibition (carbonic anhydrase-II)

Key Observations :

  • Rigidity vs. Flexibility : Cyclic or bulky substituents (e.g., piperidinyl-phthalazinyl) may restrict conformational flexibility, contrasting with acyclic sulfamides optimized for viral protease binding .

Functional and Pharmacological Comparison

Antiviral Activity

  • Acyclic sulfamides (e.g., compounds 6a–d) exhibit potent norovirus inhibition (EC₅₀: 0.5–5 µM) due to their m-phenoxybenzyl substituents, which enhance binding to viral proteases . In contrast, cyclic sulfamides (e.g., structure I in ) show lower activity, suggesting conformational rigidity may hinder target engagement. N-cyclohexyl-N'-methyl-sulfamide’s bulky piperidinyl-phthalazinyl group may similarly limit antiviral efficacy unless specific target complementarity exists.

Anticonvulsant Activity

  • JNJ-26489112 demonstrates broad-spectrum anticonvulsant activity (ED₅₀: 30–100 mg/kg) by inhibiting voltage-gated Na⁺/Ca²⁺ channels and acting as a K⁺ channel opener . In contrast, amino acid-derived sulfamides (e.g., compounds 11 and 16 in ) show activity dependent on substituent polarity; lipophilic groups (e.g., cyclohexyl) enhance potency, while polar groups near the sulfamide nitrogen reduce efficacy . This suggests N-cyclohexyl-N'-methyl-sulfamide’s substituents align with favorable anticonvulsant pharmacophores.

Enzyme Inhibition

  • Sulfamates vs. Sulfamides : Sulfamate derivatives (e.g., topiramate) are potent carbonic anhydrase-II inhibitors, while sulfamides like N,N-dimethyl-N'-phenyl- exhibit weaker activity due to reduced hydrogen-bonding capacity . N-cyclohexyl-N'-methyl-sulfamide’s lack of a sulfamate group likely limits similar enzyme interactions unless tailored for alternative targets.

Biological Activity

Sulfamide, N-cyclohexyl-N'-methyl- (CAS No. 26120-13-8) is a sulfonamide compound characterized by its unique structure that includes a cyclohexyl group and a methyl group attached to the nitrogen atoms of the sulfonamide moiety. This compound exhibits significant biological activity primarily due to its sulfonamide structure, which is known for various pharmacological effects, including antibacterial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of sulfamide, N-cyclohexyl-N'-methyl- is C7H16N2O2SC_7H_{16}N_2O_2S. The presence of the sulfonamide functional group (R−S(=O)₂−NR₂) is crucial for its biological activity. The structural features can be summarized in the following table:

Compound Name Molecular Formula Key Features
Sulfamide, N-cyclohexyl-N'-methyl-C₇H₁₆N₂O₂SContains sulfonamide group; potential antibacterial
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamideC₁₃H₂₀N₂O₂SAntibacterial properties; contains amino group
N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamideC₁₂H₁₈N₂O₂S₂Features mercapto group; applications in proteomics
SulfamethoxazoleC₁₁H₁₃N₃O₃SWidely used antibiotic; contains methoxazole group

Sulfamide compounds, including N-cyclohexyl-N'-methyl-, act primarily as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria. By inhibiting this enzyme, sulfamides disrupt the synthesis of folate, which is essential for bacterial growth and replication. This mechanism is similar to that of other well-known sulfonamides, such as sulfamethoxazole.

Biological Activities

  • Antibacterial Activity : Sulfamide, N-cyclohexyl-N'-methyl- has demonstrated significant antibacterial properties. It has been shown to inhibit various strains of bacteria by interfering with folate synthesis, which is critical for nucleic acid production.
  • Anti-inflammatory Effects : Some studies suggest that sulfamide derivatives may exhibit anti-inflammatory properties. The exact mechanism remains under investigation, but it is believed that their ability to modulate immune responses contributes to this effect.
  • Analgesic Properties : Preliminary research indicates potential analgesic effects associated with sulfamide compounds. This could be linked to their influence on pain pathways and inflammatory mediators.

Case Studies and Research Findings

Research has highlighted various aspects of sulfamide's biological activity:

  • A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several sulfonamide derivatives, including sulfamide, N-cyclohexyl-N'-methyl-, demonstrating their effectiveness against resistant bacterial strains .
  • Another investigation focused on the electrochemical synthesis of sulfonamides and their biological evaluation against specific enzymes related to cancer and inflammation . The study found that modifications in the sulfonamide structure could lead to enhanced activity against targeted enzymes.
  • A thesis from Caltech detailed experiments where heterocyclic sulfonamides were tested for anti-HIV activity, revealing that certain derivatives showed promising results at micromolar concentrations . While sulfamide, N-cyclohexyl-N'-methyl- was not directly tested in this study, it suggests a broader potential for similar compounds in antiviral applications.

Properties

CAS No.

26120-13-8

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(methylsulfamoyl)cyclohexanamine

InChI

InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3

InChI Key

ZUIXLTHNGZTCBH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NC1CCCCC1

Origin of Product

United States

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